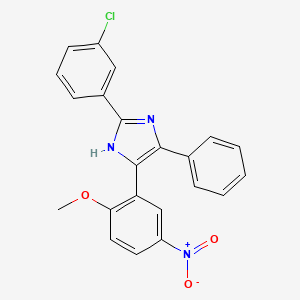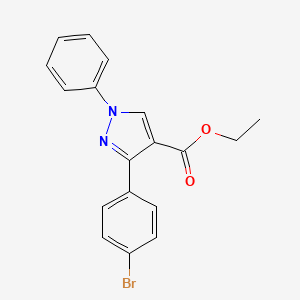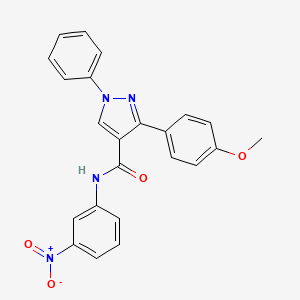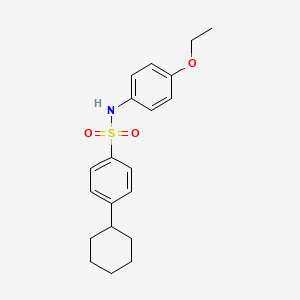![molecular formula C24H21BrN4O3 B3710364 (2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B3710364.png)
(2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide
概要
説明
(2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide typically involves multi-step organic reactionsThe final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods often employ advanced catalytic systems and automated processes to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
(2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
科学的研究の応用
(2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of (2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2,2’-Bipyridyl: A bipyridine compound used as a ligand in metal complexation and catalysis.
Uniqueness
(2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide is unique due to its combination of functional groups and structural complexity, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
特性
IUPAC Name |
(E)-N-(3-bromophenyl)-2-cyano-3-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O3/c25-19-4-3-5-20(13-19)27-24(31)17(14-26)12-18-15-29(22-7-2-1-6-21(18)22)16-23(30)28-8-10-32-11-9-28/h1-7,12-13,15H,8-11,16H2,(H,27,31)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEVTYUNRNGNJN-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B3710292.png)
![5-BROMO-2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID](/img/structure/B3710296.png)

![N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3710306.png)
![4-fluoro-N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide](/img/structure/B3710323.png)
![3,5-bis{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3710325.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3710339.png)
![2,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]-6-oxopyran-3-carboxamide](/img/structure/B3710344.png)
![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B3710372.png)
![N-{[3-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B3710373.png)


![2-(4-BROMOPHENOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3710386.png)
